molecular formula C22H17ClN4O2 B2929256 4-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide CAS No. 1003641-29-9

4-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

Cat. No.: B2929256
CAS No.: 1003641-29-9
M. Wt: 404.85
InChI Key: UIYJBMASBZRXIG-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multiple steps. One common method includes the condensation of a substituted aniline with a pyrido[2,3-d]pyrimidine derivative. The reaction conditions often require the use of a strong acid or base to facilitate the formation of the desired product. For example, the condensation reaction might be carried out in the presence of hydrochloric acid or sodium hydroxide at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

4-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it might bind to a kinase enzyme, thereby blocking its activity and affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-methylphenyl)benzamide
  • 2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine

Uniqueness

What sets 4-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide apart is its unique combination of functional groups and its potential for diverse applications. The presence of the pyrido[2,3-d]pyrimidine core, along with the chloro and benzamide groups, provides a versatile scaffold for further chemical modifications and applications .

Properties

IUPAC Name

4-chloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2/c1-13-12-17(27-14(2)25-20-18(22(27)29)4-3-11-24-20)9-10-19(13)26-21(28)15-5-7-16(23)8-6-15/h3-12H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYJBMASBZRXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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